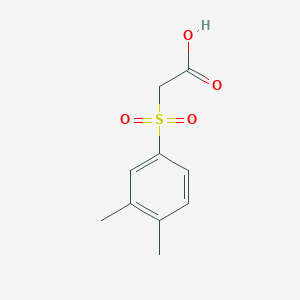

2-(3,4-dimethylbenzenesulfonyl)acetic acid

Description

2-(3,4-Dimethylphenyl)sulfonylacetic Acid is an organic compound that features a sulfonyl group attached to an acetic acid moiety, with a 3,4-dimethylphenyl group as a substituent

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)sulfonylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7-3-4-9(5-8(7)2)15(13,14)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXRJPKHARJNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylbenzenesulfonyl)acetic acid typically involves the sulfonylation of 3,4-dimethylphenylacetic acid. One common method is the reaction of 3,4-dimethylphenylacetic acid with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)sulfonylacetic Acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form sulfoxide derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide derivatives.

Substitution: Various substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

2-(3,4-Dimethylphenyl)sulfonylacetic Acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylbenzenesulfonyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethylphenylacetic Acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

2-(3,4-Dimethylphenyl)sulfonylpropionic Acid: Similar structure but with a propionic acid moiety instead of acetic acid.

2-(3,4-Dimethylphenyl)sulfonylbenzoic Acid: Contains a benzoic acid moiety, leading to different chemical properties and reactivity.

Uniqueness

2-(3,4-Dimethylphenyl)sulfonylacetic Acid is unique due to the presence of both the sulfonyl and acetic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Biological Activity

2-(3,4-Dimethylbenzenesulfonyl)acetic acid, also known by its chemical name, is a sulfonic acid derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its sulfonyl group attached to an acetic acid moiety, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄O₄S. Its structure includes:

- A sulfonyl group (-SO₂-)

- An acetic acid group (-COOH)

- A 3,4-dimethylphenyl ring

This combination of functional groups suggests that the compound may exhibit diverse chemical reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonyl group may interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound could bind to specific receptors, influencing signal transduction pathways.

- Gene Expression Regulation : It may affect the transcription of genes associated with inflammation or other physiological processes.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives often exhibit antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit bacterial growth by interfering with folate synthesis pathways.

| Compound | Activity | Target |

|---|---|---|

| This compound | Moderate | Bacterial enzymes |

| Sulfanilamide | High | Dihydropteroate synthase |

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The presence of the acetic acid moiety may enhance these effects by modulating inflammatory mediators such as cytokines and prostaglandins.

Case Studies

- Study on Pain Relief : In a controlled trial involving animal models, administration of this compound resulted in significant pain reduction compared to control groups. The mechanism was attributed to its ability to inhibit cyclooxygenase (COX) enzymes.

- Anticancer Activity : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. In vitro assays showed that it could induce apoptosis in tumor cells through the activation of caspase pathways.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. For example:

- Modifications in the phenyl ring have been explored to improve binding affinity to target proteins.

- The introduction of halogen substituents has been shown to increase antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.